5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranosyl 5'-monophosphate
Overview
Description
5-Aminoimidazole-4-carboxamide-1–D-ribofuranosyl 5-monophosphate is a natural metabolic intermediate of purine biosynthesis present in all organisms . It plays significant regulatory roles under physiological conditions, notably through its direct interactions with transcription factors . In humans, it accumulates in several metabolic diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Aminoimidazole-4-carboxamide-1–D-ribofuranosyl 5-monophosphate is synthesized from succinyl-5-Aminoimidazole-4-carboxamide-1–D-ribofuranosyl 5-monophosphate by the enzyme adenylosuccinate lyase . This enzyme is inhibited by 5-Aminoimidazole-4-carboxamide-1–D-ribofuranosyl 5-monophosphate through feedback regulation .
Industrial Production Methods
The industrial production methods for this compound are not well-documented in the available literature. it is typically produced in laboratory settings using the aforementioned synthetic route.
Chemical Reactions Analysis
Types of Reactions
5-Aminoimidazole-4-carboxamide-1–D-ribofuranosyl 5-monophosphate undergoes various types of reactions, including:
Oxidation: It can be oxidized under specific conditions.
Reduction: It can be reduced to form different derivatives.
Substitution: It can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and product.
Major Products
The major products formed from these reactions include various derivatives of 5-Aminoimidazole-4-carboxamide-1–D-ribofuranosyl 5-monophosphate, which can have different biological activities and properties.
Scientific Research Applications
5-Aminoimidazole-4-carboxamide-1–D-ribofuranosyl 5-monophosphate has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of purine nucleotides.
Biology: It plays a role in the regulation of various metabolic pathways.
Medicine: It has been studied for its potential therapeutic effects in metabolic diseases and cancer.
Industry: It is used in the production of various pharmaceuticals and biochemical reagents.
Mechanism of Action
The mechanism of action of 5-Aminoimidazole-4-carboxamide-1–D-ribofuranosyl 5-monophosphate involves its ability to stimulate the AMP-activated protein kinase (AMPK) activity . This activation leads to various downstream effects, including the regulation of glucose and lipid metabolism . It also interacts with transcription factors and other molecular targets to exert its effects .
Comparison with Similar Compounds
Similar Compounds
Adenosine monophosphate (AMP): A similar compound that also activates AMPK.
Succinyl-5-Aminoimidazole-4-carboxamide-1–D-ribofuranosyl 5-monophosphate: The precursor in the synthesis of 5-Aminoimidazole-4-carboxamide-1–D-ribofuranosyl 5-monophosphate.
Uniqueness
5-Aminoimidazole-4-carboxamide-1–D-ribofuranosyl 5-monophosphate is unique due to its specific role in purine biosynthesis and its ability to regulate multiple metabolic pathways . Its accumulation in metabolic diseases and its potential therapeutic effects further highlight its uniqueness .
Properties
IUPAC Name |
[(2R,3S,4R,5R)-5-(4-amino-5-carbamoylimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N4O8P/c10-7-4(8(11)16)13(2-12-7)9-6(15)5(14)3(21-9)1-20-22(17,18)19/h2-3,5-6,9,14-15H,1,10H2,(H2,11,16)(H2,17,18,19)/t3-,5-,6-,9-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYDDOATBNVEES-UUOKFMHZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1C2C(C(C(O2)COP(=O)(O)O)O)O)C(=O)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C(N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)C(=O)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N4O8P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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